molecular formula C14H8BrF6NO2S B2948809 N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide CAS No. 712298-33-4

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide

Cat. No.: B2948809
CAS No.: 712298-33-4
M. Wt: 448.18
InChI Key: ILIPUTVKNZRMPU-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide is a specialized chemical intermediate designed for advanced medicinal chemistry and sensor development research. Its molecular structure incorporates two motifs of high research value: the 3,5-bis(trifluoromethyl)phenyl group and the 4-bromobenzenesulfonamide moiety. The 3,5-bis(trifluoromethyl)phenyl group is a privileged structure in drug discovery, known to significantly enhance the lipophilicity and bioavailability of lead compounds . Research indicates that this group is a key feature in potent growth inhibitors targeting antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . This makes the compound a valuable building block for synthesizing novel antimicrobial agents to address the pressing global health challenge of antibiotic resistance. Furthermore, the sulfonamide functional group is widely exploited in the design of chemosensors . Sulfonamide-based Schiff bases and other derivatives are effective colorimetric and fluorescent probes for detecting various biologically and environmentally relevant anions . As a precursor, this benzenesulfonamide can be utilized to develop sophisticated molecular sensors for analytical and diagnostic applications. Researchers can leverage this compound to create new chemical entities for probing cellular function or monitoring ion concentrations.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIPUTVKNZRMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 3,5-bis(trifluoromethyl)aniline, undergoes bromination to introduce the bromo group at the para position of the benzene ring.

  • Sulfonation: The brominated compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

  • Amination: Finally, the sulfonated compound is treated with ammonia to form the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, reduced derivatives.

  • Substitution Products: Hydroxylated or alkylated derivatives.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: The compound is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors, leading to biological responses.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Key Differences:

Functional Groups: The target compound’s sulfonamide group contrasts with imidazol-2-amine or thiourea linkages in analogues. Sulfonamides are known for hydrogen-bonding capacity, influencing receptor binding or solubility . Bromine in the target compound enhances steric bulk and may alter electronic properties compared to non-halogenated analogues.

Stereochemistry :

  • Chiral analogues (e.g., imidazol-2-amine derivatives) exhibit stereospecific bioactivity, whereas the target compound lacks reported stereocenters .

Physicochemical and Economic Comparisons

  • Molecular Weight : Thiourea derivatives (e.g., 525.63) are bulkier than imidazol-amines (449.39), impacting diffusion and bioavailability. The target compound’s molecular weight is unreported but likely intermediate due to the bromine atom .
  • Pricing : Active analogues range from JPY 32,200 to 41,600 per 100mg, reflecting complexity in synthesis or demand. The target compound’s discontinuation may correlate with higher production costs or niche utility .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and highlights relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H8BrF6NO2SC_{14}H_8BrF_6NO_2S. The compound features a sulfonamide group attached to a bromobenzene derivative, with trifluoromethyl groups that enhance its pharmacological properties.

Molecular Targets : The compound interacts with specific enzymes and receptors, influencing various biological pathways. Notably, it has been shown to modulate signaling pathways related to inflammation and microbial growth, making it a candidate for anti-inflammatory and antimicrobial therapies.

Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated moderate inhibition of both enzymes with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including drug-resistant strains. For example, derivatives of this compound have demonstrated potent growth inhibition against Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Anti-inflammatory Potential

Due to its ability to modulate inflammatory pathways, the compound is being investigated for potential therapeutic applications in treating inflammatory diseases. Its unique chemical structure contributes to its effectiveness in inhibiting pro-inflammatory cytokines.

Case Studies

  • Cholinesterase Inhibition Study : A study designed twenty-two analogues of the compound aimed at improving its potency as a dual AChE and BuChE inhibitor. The best-performing analogue exhibited superior activity compared to existing treatments like rivastigmine .
  • Antimicrobial Efficacy : Research involving pyrazole derivatives substituted with the trifluoromethyl group revealed that these compounds effectively inhibited the growth of MRSA (methicillin-resistant Staphylococcus aureus), highlighting the significance of the trifluoromethyl moiety in enhancing antimicrobial activity .

Research Findings Summary Table

Study Focus Findings Reference
Cholinesterase InhibitionModerate inhibition of AChE and BuChE; promising analogues identified
Antimicrobial ActivityPotent against S. aureus biofilms; low MBEC values
Anti-inflammatory EffectsModulation of inflammatory pathways; potential therapeutic applications

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide, and how can purity be validated?

Answer:

  • Synthesis:
    • Step 1: Couple 3,5-bis(trifluoromethyl)aniline with 4-bromobenzenesulfonyl chloride via nucleophilic substitution. Use a base (e.g., pyridine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validation:
    • NMR (¹H/¹⁹F): Confirm absence of residual aniline (δ 6.8–7.2 ppm for aromatic protons) and validate sulfonamide linkage (δ 3.0–3.5 ppm for NH) .
    • Mass Spectrometry: Ensure molecular ion peak matches theoretical m/z (C₁₄H₇BrF₆NO₂S: ~468.0).
    • HPLC: Purity >95% using a C18 column (acetonitrile/water, 70:30) .

Basic: How can researchers assess the compound’s potential as a kinase inhibitor in vitro?

Answer:

  • Assay Design:
    • Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., EGFR, VEGFR) based on structural analogs .
    • Protocol: Use a fluorescence-based ADP-Glo™ assay. Incubate the compound (0.1–100 µM) with recombinant kinase, ATP, and substrate.
    • Controls: Include staurosporine (positive inhibition) and DMSO (vehicle control).
  • Data Interpretation: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Cross-validate with SPR for binding affinity .

Advanced: How to resolve contradictions in solubility data for this compound across different solvents?

Answer:

  • Methodology:
    • Solubility Screening: Use a shake-flask method in DMSO, acetonitrile, and THF at 25°C. Centrifuge and quantify via UV-Vis (λ = 254 nm).
    • Co-solvency Approach: For low solubility, test binary mixtures (e.g., DMSO:PBS) .
    • Computational Prediction: Apply Hansen Solubility Parameters (HSPiP software) to correlate with experimental data .
  • Note: Trifluoromethyl groups reduce polarity, favoring nonpolar solvents, but bromine may introduce dipole interactions .

Advanced: What strategies predict and validate electrophilic aromatic substitution (EAS) reactivity in this compound?

Answer:

  • Prediction:
    • DFT Calculations: Use Gaussian to map electrostatic potential surfaces. The sulfonamide group is electron-withdrawing, directing EAS to the bromine-adjacent position .
  • Validation:
    • Nitration: React with HNO₃/H₂SO₄. Analyze regioselectivity via ¹H NMR (new aromatic proton signals at δ 8.2–8.5 ppm).
    • Halogenation: Bromine may undergo displacement; monitor by LC-MS for di-substitution .

Advanced: How can this compound be optimized as a ligand in asymmetric catalysis?

Answer:

  • Ligand Design:
    • Modify Substituents: Replace bromine with chiral auxiliaries (e.g., BINOL derivatives) to enhance enantioselectivity .
    • Metal Coordination: Screen Pd, Rh, or Ru complexes for Suzuki-Miyaura coupling.
  • Evaluation:
    • Catalytic Efficiency: Test in model reactions (e.g., asymmetric aldol). Measure ee (%) via chiral HPLC .
    • X-ray Crystallography: Confirm metal-ligand coordination geometry .

Basic: What in vitro toxicity assays are suitable for preliminary safety profiling?

Answer:

  • Assays:
    • HepG2 Viability: MTT assay (24–72 hr exposure, 1–100 µM).
    • hERG Inhibition: Patch-clamp or FLIPR® assays to assess cardiac risk.
    • CYP450 Inhibition: Luminescent CYP3A4/2D6 screening (0.1–50 µM).
  • Data Analysis: Compare IC₅₀ values to clinical candidates (e.g., netupitant ).

Advanced: How to design a structure-activity relationship (SAR) study for sulfonamide derivatives?

Answer:

  • SAR Framework:
    • Variable Groups: Syntize analogs with substituents at the 4-bromo position (e.g., -NH₂, -CF₃) .
    • Biological Testing: Prioritize assays based on target hypothesis (e.g., antiproliferative activity in NCI-60 panel).
  • Computational Tools:
    • 3D-QSAR: Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Advanced: How to address discrepancies in ¹⁹F NMR spectra during stability studies?

Answer:

  • Root Cause Analysis:
    • Dynamic Effects: Variable-temperature NMR (-40°C to 25°C) to detect rotational barriers around the sulfonamide bond .
    • Degradation Products: LC-MS/MS to identify hydrolyzed byproducts (e.g., free sulfonic acid).
  • Mitigation: Store at -20°C under argon; avoid aqueous buffers with pH >7 .

Basic: What chromatographic methods separate enantiomers of chiral analogs?

Answer:

  • Chiral HPLC:
    • Column: Chiralpak IG-3 (4.6 × 250 mm).
    • Mobile Phase: Hexane/isopropanol (90:10), 1.0 mL/min.
    • Detection: UV at 220 nm. Validate resolution (Rs >1.5) using racemic mixtures .

Advanced: How to evaluate synergistic effects with antineoplastic agents (e.g., indisulam)?

Answer:

  • Experimental Design:
    • Combination Index (CI): Use the Chou-Talalay method. Treat cancer cells (e.g., HCT-116) with serial dilutions of both compounds.
    • Mechanistic Studies: RNA-seq to identify overlapping pathways (e.g., DNA repair modulation) .
  • Statistical Analysis: Calculate CI values with CompuSyn software; CI <1 indicates synergy .

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